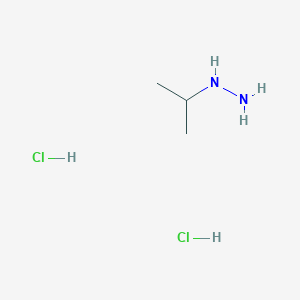
Methyl 2-(3-chloro-2-methylanilino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-chloro-2-methylanilino)benzoate” is a chemical compound. While specific information about this compound is limited, it is known to be an ester . Esters are a class of organic compounds that are derived from carboxylic acids and alcohols. They are often characterized by the presence of a carbonyl group adjacent to an ether group .
Aplicaciones Científicas De Investigación
Novel Methyl Donor in Biosynthesis
Chloromethane (CH3Cl) acts as a novel methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system in Phellinus pomaceus. This system can esterify a range of aromatic and aliphatic acids, with chloromethane, bromomethane, and iodomethane serving as methyl donors. This discovery highlights the role of halometabolites as intermediates in the biosynthesis of nonhalogenated natural products, suggesting potential applications in leveraging natural methylating systems for synthetic biology and organic chemistry (Harper et al., 1989).
Enhancing RNA and DNA Synthesis
Selective 2'-benzoylation at cis 2',3'-diols of protected ribonucleosides facilitates new solid-phase synthesis methods for RNA and DNA-RNA mixtures. By using 2'-benzoates as protecting groups, this technique simplifies the preparation and isolation of nucleic acid mixtures, offering a valuable tool for genetic engineering and biotechnology (Kempe et al., 1982).
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, under high pressure, transitions from a structure with eight molecules in the crystallographic asymmetric unit (Z′ = 8) to a Z′ = 2 structure. This behavior underscores the potential of pressure as a tool in crystal engineering, providing insights into the stabilization of unfavored conformations through efficient packing, which could be applied to design materials with desired properties (Johnstone et al., 2010).
Optical Properties in Material Science
The synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol as chelating ligands showcases improved thermal stability, processability, and photoluminescence properties. These complexes emit blue-green light, indicating potential applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Barberis & Mikroyannidis, 2006).
Novel Heterocyclic Systems in Chemistry
The synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones introduces a new heterocyclic system with potential for developing pharmaceuticals and agrochemicals. This method highlights the versatility of methyl 2-[(cyanophenoxy)methyl]-3-furoates in organic synthesis, opening avenues for the creation of compounds with novel biological activities (Yahodkina-Yakovenko et al., 2018).
Propiedades
IUPAC Name |
methyl 2-(3-chloro-2-methylanilino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-12(16)7-5-9-13(10)17-14-8-4-3-6-11(14)15(18)19-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPMLJEWLMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)

![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)
![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)
![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)




![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/no-structure.png)

